molecular formula C6H6Cl3N5 B12918602 Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- CAS No. 380305-28-2

Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-

Cat. No.: B12918602
CAS No.: 380305-28-2
M. Wt: 254.5 g/mol
InChI Key: KUBHEMQMPXZOJV-UHFFFAOYSA-N
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Description

Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is of interest due to its unique structure, which includes a trichloromethyl group attached to a pyrimidine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines under mild conditions to form the desired guanidine compound . Another method involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of guanidines often relies on catalytic guanylation reactions. These reactions involve the use of carbodiimides and amines in the presence of a catalyst to form guanidines. Transition-metal-catalyzed guanidine synthesis is also a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other guanidines .

Properties

CAS No.

380305-28-2

Molecular Formula

C6H6Cl3N5

Molecular Weight

254.5 g/mol

IUPAC Name

2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine

InChI

InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14)

InChI Key

KUBHEMQMPXZOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N

Origin of Product

United States

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